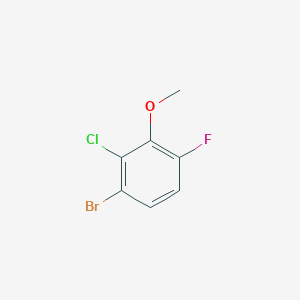

1-Bromo-2-chloro-4-fluoro-3-methoxybenzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Bromo-2-chloro-4-fluoro-3-methoxybenzene is an aromatic compound with the molecular formula C7H5BrClFO It is a derivative of benzene, where the hydrogen atoms are substituted with bromine, chlorine, fluorine, and methoxy groups

Méthodes De Préparation

The synthesis of 1-Bromo-2-chloro-4-fluoro-3-methoxybenzene can be achieved through several synthetic routes. One common method involves the nucleophilic aromatic substitution of a fluoroarene derivative with sodium methoxide . This reaction typically provides good to excellent yields of the desired methoxylated product. Industrial production methods may involve multi-step synthesis processes, including Friedel-Crafts acylation followed by nucleophilic substitution .

Analyse Des Réactions Chimiques

1-Bromo-2-chloro-4-fluoro-3-methoxybenzene undergoes various types of chemical reactions, including:

Substitution Reactions: This compound can participate in electrophilic and nucleophilic substitution reactions.

Oxidation and Reduction:

Common Reagents and Conditions: Reagents such as N-bromosuccinimide and triphenylphosphine dibromide are often used in the synthesis and modification of this compound

Applications De Recherche Scientifique

Scientific Research Applications

1-Bromo-2-chloro-4-fluoro-3-methoxybenzene serves as a versatile building block in various scientific research contexts:

Organic Synthesis

- Building Block for Complex Molecules: It is widely used in the synthesis of pharmaceuticals and agrochemicals due to its reactive halogenated structure, which allows for further functionalization through substitution reactions.

Medicinal Chemistry

- Drug Development: The compound acts as an intermediate in synthesizing biologically active molecules. Its structural features enhance lipophilicity and modify electronic properties, making it valuable for drug discovery targeting various diseases .

Material Science

- Specialty Chemicals Production: It is employed in creating specialty chemicals with specific properties, which are essential for developing new materials and coatings.

Case Study 1: Antimicrobial Activity

Research indicates that compounds with similar structures to this compound often exhibit antimicrobial properties due to the presence of halogen atoms, which enhance biological activity by increasing lipophilicity. Studies focused on its derivatives have shown potential effectiveness against various bacterial strains.

Case Study 2: Anticancer Properties

Investigations into related halogenated aromatic compounds have revealed anticancer activities. The unique combination of substituents in this compound may contribute to similar effects, prompting further exploration into its potential as a therapeutic agent.

Mécanisme D'action

The mechanism of action for 1-Bromo-2-chloro-4-fluoro-3-methoxybenzene is not extensively studied. its chemical structure suggests that it may interact with various molecular targets through electrophilic and nucleophilic interactions. The presence of multiple halogen atoms and a methoxy group can influence its reactivity and interaction with biological molecules .

Comparaison Avec Des Composés Similaires

1-Bromo-2-chloro-4-fluoro-3-methoxybenzene can be compared with other similar compounds such as:

1-Bromo-4-chloro-2-fluoro-3-methoxybenzene: This compound has a similar structure but with different positions of the substituents.

1-Bromo-2-chloro-4-fluoro-3-methylbenzene: This compound has a methyl group instead of a methoxy group, which can significantly alter its chemical properties and reactivity.

1-Bromo-4-chloro-2-fluorobenzene: This compound lacks the methoxy group, making it less reactive in certain types of chemical reactions.

Activité Biologique

1-Bromo-2-chloro-4-fluoro-3-methoxybenzene, a halogenated aromatic compound, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is C7H5BrClF O. Its molecular weight is approximately 239.47 g/mol. The compound features a methoxy group (-OCH3), which can influence its solubility and reactivity, as well as halogen substituents that may enhance its biological activity.

This compound exhibits biological activity through various mechanisms:

- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes, which can lead to altered metabolic pathways in target organisms.

- Receptor Binding : It may interact with various receptors, modulating signaling pathways that are crucial for cellular functions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound:

- Cell Proliferation Inhibition : The compound has shown significant inhibitory effects on cancer cell lines. For example, in studies involving breast cancer cell lines like MDA-MB-231, it demonstrated an IC50 value of approximately 0.126 μM, indicating potent activity against these cells while sparing non-cancerous cells (MCF10A) by a factor of nearly 20 .

| Cell Line | IC50 (μM) | Selectivity Index |

|---|---|---|

| MDA-MB-231 | 0.126 | 19 |

| MCF10A | Not specified | - |

This selectivity suggests that the compound could be a promising candidate for targeted cancer therapies.

Anti-inflammatory Effects

In addition to its anticancer properties, there is emerging evidence that this compound may exhibit anti-inflammatory effects. Such properties could be beneficial in treating conditions characterized by chronic inflammation.

Case Studies and Research Findings

Several studies have investigated the biological activities of halogenated compounds similar to this compound:

- Study on Enzyme Inhibition : A study demonstrated that similar compounds could inhibit matrix metalloproteinases (MMPs), which are involved in cancer metastasis. This inhibition could potentially reduce the metastatic spread of tumors .

- Pharmacokinetics and Toxicology : Research into the pharmacokinetics of halogenated compounds indicates that their metabolic pathways can be significantly influenced by the presence of halogens, affecting their bioavailability and toxicity profiles .

Propriétés

IUPAC Name |

1-bromo-2-chloro-4-fluoro-3-methoxybenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrClFO/c1-11-7-5(10)3-2-4(8)6(7)9/h2-3H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLQJSFYBGVQPLN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1Cl)Br)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrClFO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.47 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.